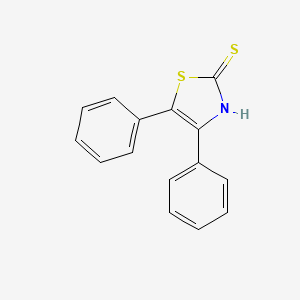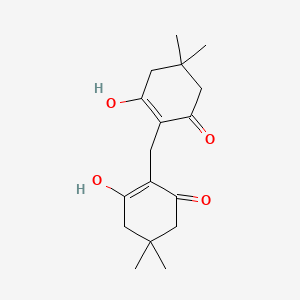
2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) is an organic compound with the molecular formula C17H24O4 and a molecular weight of 292.378 g/mol . This compound is known for its unique structure, which includes two cyclohexenone rings connected by a methylene bridge. It is often used in various chemical syntheses and has significant biological and therapeutic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. One efficient method uses 4 Å molecular sieves as a catalyst, offering high yields and mild reaction conditions . Other catalysts that have been employed include l-histidine in ionic liquid, silica-diphenic acid, Pd(0) nanoparticles in water, and Ni(0) nanoparticles anchored on acid-activated montmorillonite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of reusable catalysts and simple work-up procedures make the synthesis process efficient and scalable .
化学反応の分析
Types of Reactions
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) undergoes various chemical reactions, including:
Condensation Reactions: Often used in the synthesis of xanthenes and acridinediones.
Oxidation and Reduction: These reactions can modify the functional groups on the cyclohexenone rings.
Substitution Reactions: Common reagents include aromatic aldehydes and 1,3-cyclohexanediones.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, 1,3-cyclohexanediones, and various catalysts such as molecular sieves, l-histidine, and Pd(0) nanoparticles .
Major Products
The major products formed from these reactions are often derivatives of xanthenes and acridinediones, which have significant biological activities .
科学的研究の応用
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits lipoxygenase inhibition, antioxidant activity, and tyrosinase inhibition.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of various chemical intermediates.
作用機序
The mechanism of action of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) involves its interaction with specific molecular targets and pathways. For example, its lipoxygenase inhibition activity is due to its ability to bind to the enzyme’s active site, preventing the formation of pro-inflammatory leukotrienes . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
- 2,2’-Phenylmethylenebis(5,5-dimethylcyclohexane-1,3-dione)
- 5-Ethylcyclohexane-1,3-dione
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Uniqueness
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) is unique due to its dual cyclohexenone structure connected by a methylene bridge, which imparts distinct chemical and biological properties . Its ability to act as a precursor for various biologically active compounds further highlights its significance in scientific research .
特性
CAS番号 |
7599-99-7 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC名 |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h18,20H,5-9H2,1-4H3 |
InChIキー |
LAGNNAWSJPPMCH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


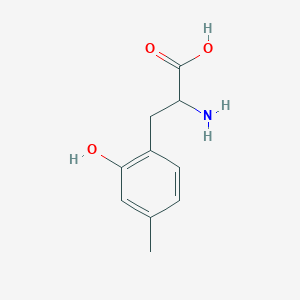
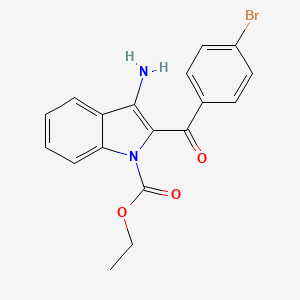

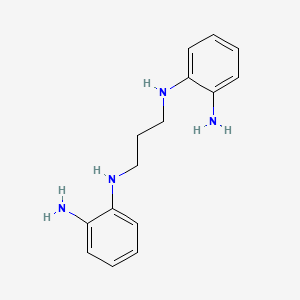

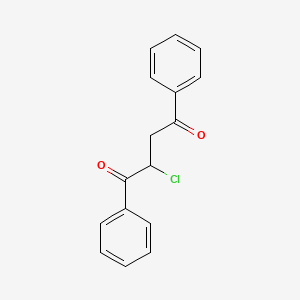
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
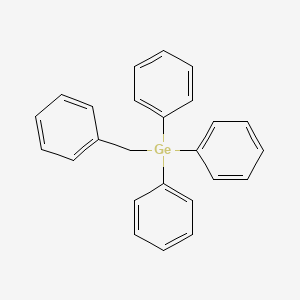
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
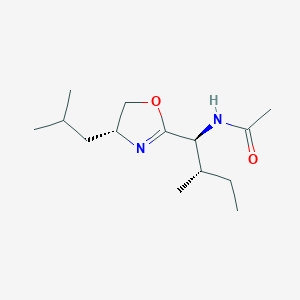
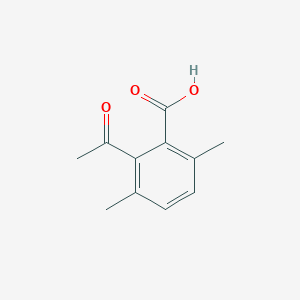
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)

